2-(2-Bromo-6-chlorophenyl)pyrrolidine
Description
2-(2-Bromo-6-chlorophenyl)pyrrolidine (CAS: 2250242-40-9) is a halogenated pyrrolidine derivative with the molecular formula C₁₀H₁₂BrCl₂N and a molar mass of 297.02 g/mol. The compound features a pyrrolidine ring substituted with a 2-bromo-6-chlorophenyl group, positioning the bromine and chlorine atoms at the ortho and para positions relative to the pyrrolidine attachment. This structural arrangement imparts distinct electronic and steric properties, making it a candidate for pharmaceutical intermediates or ligand synthesis in organometallic chemistry. Storage recommendations specify room temperature, suggesting moderate stability under standard conditions.
Properties
Molecular Formula |
C10H11BrClN |
|---|---|
Molecular Weight |
260.56 g/mol |
IUPAC Name |
2-(2-bromo-6-chlorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11BrClN/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 |
InChI Key |
PVKRFGHDWFZAIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC=C2Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-chlorophenyl)pyrrolidine typically involves the reaction of 2-bromo-6-chlorobenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-chlorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds .
Scientific Research Applications
Scientific Research Applications
2-(2-Bromo-6-chlorophenyl)pyrrolidine serves as a building block for synthesizing complex organic molecules. Its halogenated structure allows for functionalization, enhancing its utility in medicinal chemistry.
- Chemistry It is a building block in synthesizing complex organic molecules. Common reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
- Biology The compound is studied for its potential biological activities, including interactions with enzymes and receptors. Initial studies suggest it may interact with neurotransmitter receptors, indicating potential pharmacological effects.
- Medicine There is ongoing research exploring its potential as a therapeutic agent for various diseases.
- Industry It is used in developing new materials and chemical processes. In industrial settings, large-scale batch or continuous flow processes may be employed to ensure high yield and purity, using advanced purification techniques like chromatography.
Chemical Reactions
This compound can undergo substitution, oxidation, reduction, and coupling reactions. The products of these reactions depend on the specific reagents and conditions used.
Types of Reactions:
- Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents. Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
- Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. Oxidizing agents like potassium permanganate or chromium trioxide can be employed. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
- Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
The bromine and chlorine atoms on the phenyl ring may play a crucial role in binding to molecular targets, influencing the compound’s biological activity. Preliminary in vitro studies have demonstrated that the compound may exhibit activity against certain pathogens and cancer cell lines. Interaction studies suggest that this compound may interact with various receptors and enzymes within biological systems, particularly neurotransmitter receptors, which could elucidate its pharmacological effects. Further research is needed to identify specific molecular targets and pathways involved in its action.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-chlorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms on the phenyl ring may play a crucial role in binding to these targets, influencing the compound’s biological activity. The pyrrolidine ring can also contribute to the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
To contextualize 2-(2-bromo-6-chlorophenyl)pyrrolidine, we analyze structurally and functionally related compounds from the provided evidence. Key comparisons include substituent positioning , functional group variations , and regulatory or pharmacological profiles .
Structural Analogues
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects : The target compound’s ortho-bromo and para-chloro substituents contrast with 2-(5-bromo-2-methoxyphenyl)pyrrolidine HCl, which has meta-bromo and para-methoxy groups. The methoxy group in the latter likely enhances solubility but reduces electrophilicity compared to halogens.
Biological Activity
2-(2-Bromo-6-chlorophenyl)pyrrolidine is a chemical compound notable for its unique structural features, including a pyrrolidine ring and halogenated phenyl substituents. With a molecular formula of C₁₀H₁₂BrCl₂N and a molecular weight of approximately 297.02 g/mol, this compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound's structure is characterized by:
- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle that contributes to the compound's reactivity.
- Halogen Substituents : The presence of bromine and chlorine atoms on the phenyl group significantly influences its chemical properties and biological interactions.
Pharmacological Interactions
Initial studies suggest that this compound may interact with various neurotransmitter receptors, indicating potential pharmacological effects. These interactions could elucidate its therapeutic applications, particularly in neuropharmacology. Further research is needed to identify specific molecular targets and pathways involved in its action.
In Vitro Studies
Preliminary in vitro studies have demonstrated that the compound may exhibit activity against certain pathogens and cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting Trypanosoma brucei, the causative agent of human African trypanosomiasis, at low concentrations while maintaining low toxicity to mammalian cells .
Antimicrobial Properties
The antimicrobial properties of halogenated pyrrolidine derivatives have been explored, with some compounds demonstrating selective activity against multidrug-resistant strains of Staphylococcus aureus. This highlights the potential for this compound to be developed as an antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(2-Bromo-4-chlorophenyl)pyrrolidine hydrochloride | C₁₀H₁₂BrCl₂N | Similar halogenated structure; different substitution pattern |
| 2-(4-Chlorophenyl)pyrrolidine | C₉H₁₂ClN | Lacks bromine; used in similar biological contexts |
| N-Methyl-2-(2-bromo-6-chlorophenyl)pyrrolidine | C₁₁H₁₄BrCl₂N | Methyl substitution alters pharmacological profile |
The uniqueness of this compound lies in its specific halogenation pattern, which may confer distinct biological activities compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
